molecular formula C14H14F3N3 B6357118 (1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine CAS No. 1628106-86-4

(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine

Cat. No.: B6357118
CAS No.: 1628106-86-4
M. Wt: 281.28 g/mol
InChI Key: VVAIOLLXNSNFIJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine is a complex organic compound characterized by the presence of trifluoromethyl and pyridyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine typically involves the use of transition metal-mediated trifluoromethylation reactions. These reactions are crucial for incorporating the trifluoromethyl group into organic motifs, enhancing the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . Common reagents used in these reactions include radical, electrophilic, and nucleophilic trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing engineered ketoreductases for the enantioselective synthesis of chiral alcohols . These methods ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl triflate for the synthesis of trifluoromethyl ethers , and various transition metal catalysts for facilitating the trifluoromethylation process .

Major Products

The major products formed from these reactions include trifluoromethylated derivatives and other fluorine-containing compounds, which are valuable in pharmaceutical and agrochemical applications .

Scientific Research Applications

(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridyl derivatives, which share structural similarities and chemical properties .

Uniqueness

What sets (1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine apart is its unique combination of trifluoromethyl and pyridyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-8-5-12(9(2)18)20-7-11(8)10-3-4-19-13(6-10)14(15,16)17/h3-7,9H,18H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAIOLLXNSNFIJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.